molecular formula C14H10F2O3 B5697086 4-fluorophenyl (4-fluorophenoxy)acetate

4-fluorophenyl (4-fluorophenoxy)acetate

Cat. No.: B5697086
M. Wt: 264.22 g/mol
InChI Key: XTGBQCVGDQDIJV-UHFFFAOYSA-N
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Description

4-Fluorophenyl (4-fluorophenoxy)acetate is an ester derivative combining a 4-fluorophenyl group and a 4-fluorophenoxy moiety linked via an acetate bridge. These compounds are characterized by their fluorine substituents, which enhance metabolic stability, lipophilicity, and bioactivity, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

(4-fluorophenyl) 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGBQCVGDQDIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl (4-fluorophenoxy)acetate can be achieved through the esterification of 4-fluorophenol with 4-fluorophenoxyacetic acid. One common method involves the reaction of 4-fluorophenol with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is typically carried out in an organic solvent like benzene under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl (4-fluorophenoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the phenyl and phenoxy groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to produce 4-fluorophenol and 4-fluorophenoxyacetic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized products.

    Reduction: Hydroquinones or other reduced products.

    Hydrolysis: 4-Fluorophenol and 4-fluorophenoxyacetic acid.

Scientific Research Applications

4-Fluorophenyl (4-fluorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those involving fluorinated aromatic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-fluorophenyl (4-fluorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-fluorophenyl (4-fluorophenoxy)acetate with five analogous fluorinated esters, focusing on synthesis, physicochemical properties, and applications.

4-Fluorophenyl Acetate (CAS 405-51-6)

  • Structure: Acetate ester of 4-fluorophenol.
  • Molecular Formula : C₈H₇FO₂; MW : 154.14 g/mol.
  • Synthesis: Derived from 4-fluorophenol via acetylation with acetyl chloride or acetic anhydride .
  • Applications : Intermediate in organic synthesis; used to prepare pharmaceuticals and agrochemicals .
  • Physical Properties : Clear, colorless liquid .

Ethyl 2-(4-Fluorophenoxy)Acetate (CAS 2248-56-8)

  • Structure: Ethyl ester of 4-fluorophenoxyacetic acid.
  • Molecular Formula : C₁₀H₁₁FO₃; MW : 198.19 g/mol.
  • Synthesis: High-yield synthesis (up to 95.6%) via nucleophilic substitution between ethyl chloroacetate and 4-fluorophenol .
  • Applications : Key precursor for herbicides and pharmaceuticals .

Pyraflufen-Ethyl (CAS 129630-19-9)

  • Structure : Ethyl ester with fluorophenyl, pyrazole, and chloro substituents.
  • Molecular Formula : C₁₅H₁₃Cl₂F₃N₂O₄; MW : 413.2 g/mol.
  • Synthesis : Multi-step reaction involving chlorination and fluorination .
  • Applications : Broad-spectrum herbicide targeting weeds in cereals .

4-(2-Hydroxyphenyl)-2-Imino-6-(4-Fluorophenyl)-1,2-Dihydropyridine-3-Carbonitrile

  • Structure : Dihydropyridine derivative with fluorophenyl and hydroxyphenyl groups.
  • Anticancer Activity : IC₅₀ = 4.6 μM against MDA-MB-231 breast cancer cells .
  • Mechanism : Binds survivin and PIM1 kinase, disrupting tumor cell proliferation .

(S)-Methyl 2-Amino-2-(4-Fluorophenyl)Acetate Hydrochloride

  • Structure: Chiral amino acid ester with fluorophenyl substitution.
  • Applications : Pharmaceutical intermediate for enantioselective drug synthesis .

Data Table: Comparative Analysis of Fluorinated Esters

Compound Name CAS Molecular Formula Molecular Weight Key Applications Synthesis Yield Reference
4-Fluorophenyl Acetate 405-51-6 C₈H₇FO₂ 154.14 Organic synthesis intermediate Not reported
Ethyl 2-(4-Fluorophenoxy)Acetate 2248-56-8 C₁₀H₁₁FO₃ 198.19 Herbicide precursor 95.6%
Pyraflufen-Ethyl 129630-19-9 C₁₅H₁₃Cl₂F₃N₂O₄ 413.2 Cereal herbicide 72% (2 steps)
Anticancer Dihydropyridine Derivative N/A C₁₈H₁₂FN₃O 305.31 Breast/colon cancer therapy 50% yield

Key Research Findings

Structural Insights

  • Fluorine substituents enhance metabolic stability by resisting oxidative degradation .
  • Nonplanar conformations in fluorophenyl porphyrins reduce steric clashes, improving material stability .

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